ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused imino-oxo triaza backbone with benzyl and 4-methylbenzoyl substituents. Its structure includes a rigid bicyclic framework with conjugated π-systems, which may contribute to unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-11-7-8-16-32(24)28(22)35)33(18-20-9-5-4-6-10-20)26(23)31-27(34)21-14-12-19(2)13-15-21/h4-17H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPTWEPNWOPSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, methylbenzoyl compounds, and triazatricyclo intermediates. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance yield and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic triazatricyclo derivatives with variable substituents at the benzyl and benzoyl positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity: The 4-methylbenzoyl group in the target compound likely enhances lipophilicity (higher XLogP3) compared to Analog 1’s 3-methoxypropyl group, which introduces polarity via the ether oxygen .
Hydrogen Bonding and Solubility :
- All analogs share similar hydrogen bond acceptor counts (~5–6), suggesting comparable solubility profiles in polar solvents. However, the 3-methoxypropyl group in Analog 1 increases topological polar surface area (101 Ų), enhancing aqueous solubility relative to the target compound .
Synthetic Challenges :
- The para-substitution pattern in the target compound may require regioselective synthesis techniques to avoid ortho/meta byproducts, as seen in Analog 2’s 2-methyl isomer .
Crystallographic Analysis :
- Structural characterization of such compounds often relies on software like SHELXL for small-molecule refinement and ORTEP-III for visualizing hydrogen-bonding networks . For example, hydrogen bonding patterns in Analog 1 could differ due to its methoxy group, influencing crystal packing .
Notes on Comparative Analysis
Synthetic Considerations: The para-methyl group in the target compound may stabilize the imino-oxo tautomer via resonance, whereas meta or ortho substituents (as in Analog 1 and 2) could disrupt conjugation . Computational modeling (e.g., density functional theory) is recommended to predict electronic effects of substituent positioning.
Analytical Limitations :
- The absence of experimental spectral data (e.g., IR, NMR) for the target compound necessitates reliance on analogs and predictive tools like molecular docking or QSAR models.
Crystallography and Structural Validation :
- Programs such as SHELX and ORTEP-III are critical for resolving the complex puckering coordinates and hydrogen-bonding motifs inherent to tricyclic systems .
Biological Activity
Ethyl 7-benzyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties based on available literature, highlighting synthesis methods, biological assays, and structure-activity relationships (SAR).
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps that typically include the formation of the tricyclic structure followed by various functional group modifications. The rigidity and unique nitrogen configuration in the tricyclic framework suggest potential for interesting biological interactions.
Key Structural Features
- Tricyclic Framework : The compound features a triazatricyclo structure which may influence its interaction with biological targets.
- Functional Groups : The presence of a benzyl group and a 4-methylbenzoyl moiety can enhance lipophilicity and potentially improve cellular permeability.
Antitumor Activity
Recent studies have explored the antitumor properties of similar triazatricyclic compounds. For instance, compounds with analogous structures demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells in vitro assays. These studies utilized the MTT assay to assess cell viability post-treatment.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 5.2 | |
| Compound B | MCF7 | 3.8 | |
| Ethyl 7-benzyl... | TBD | TBD | Current Study |
The proposed mechanism of action for similar compounds includes:
- DNA Intercalation : Some derivatives exhibit DNA intercalating properties which disrupt replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzoyl and benzyl groups significantly affect biological activity. For example:
- Substituent Variation : Altering substituents on the aromatic rings can enhance or reduce antitumor potency.
- Nitrogen Configuration : The stereochemistry around nitrogen atoms in the tricyclic system may play a crucial role in binding affinity to biological targets.
Case Studies
-
Case Study on Antitumor Efficacy :
- In a comparative study involving several triazatricyclic compounds, ethyl 7-benzyl derivatives were found to exhibit superior antitumor activity compared to simpler analogs due to their enhanced ability to penetrate cellular membranes.
-
Case Study on Toxicity Profile :
- A toxicity assessment revealed that while some derivatives showed promising activity against cancer cell lines, they also exhibited moderate toxicity towards normal cell lines, indicating a need for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
